molecular formula C14H26O3 B11716426 (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol

Cat. No.: B11716426
M. Wt: 242.35 g/mol
InChI Key: FIQGQPUYKMJMOV-VQHVLOKHSA-N
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Description

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol is a chiral secondary alcohol featuring a tetrahydropyran (THP) ether group at the 4-position of a nine-carbon chain with an (E)-configured double bond at the 2-position. The THP group is a common protecting group in organic synthesis, enhancing the molecule’s stability against acidic or basic conditions . Its structural complexity and stereochemical sensitivity make it relevant in pharmaceutical intermediates and natural product synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

(E)-4-(oxan-2-yloxy)non-2-en-1-ol

InChI

InChI=1S/C14H26O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,13-15H,2-6,8,10-12H2,1H3/b9-7+

InChI Key

FIQGQPUYKMJMOV-VQHVLOKHSA-N

Isomeric SMILES

CCCCCC(/C=C/CO)OC1CCCCO1

Canonical SMILES

CCCCCC(C=CCO)OC1CCCCO1

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with (E)-2-nonen-1-ol (CAS 31502-14-4), a medium-chain unsaturated alcohol with a trans-configured double bond at C2. To introduce the THP group at C4, the hydroxyl group at this position must first be generated. This is achieved via hydroboration-oxidation of a suitable diene precursor, such as 1,3-nonadiene, using BH₃·THF followed by H₂O₂/NaOH. The reaction proceeds with anti-Markovnikov selectivity, placing the hydroxyl group at C4.

Example Reaction Conditions :

  • 1,3-Nonadiene (1.0 equiv), BH₃·THF (1.2 equiv), 0°C, 2 h

  • Oxidation: H₂O₂ (30%), NaOH (3M), 25°C, 1 h

  • Yield: 68–72%

Tetrahydropyranyl (THP) Protection

The C4 hydroxyl group is protected as a THP ether to prevent undesired reactivity during subsequent steps. This is accomplished by reacting 4-hydroxy-2-nonen-1-ol with dihydropyran (DHP) in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH).

Procedure :

  • 4-Hydroxy-2-nonen-1-ol (1.0 equiv), DHP (1.5 equiv), p-TsOH (0.1 equiv), CH₂Cl₂, 25°C, 3 h

  • Workup: Washing with NaHCO₃, brine; drying (MgSO₄); column chromatography (hexane:EtOAc 4:1)

  • Yield: 85–90%

Carbon Chain Elongation via Grignard Reaction

To extend the carbon chain while preserving the E-configured double bond, a Grignard reagent is employed. For instance, treatment of THP-protected 4-hydroxy-2-nonen-1-ol with propargyl magnesium bromide introduces an alkyne moiety, which is subsequently reduced to the trans-alkene.

Key Steps :

  • Bromination : (E)-2-nonen-1-ol is brominated at C1 using PBr₃ to form 1-bromo-2-nonene.

  • Grignard Coupling : The bromide reacts with propargyl magnesium bromide (generated from propargyl bromide and Mg) in THF at 0°C.

  • Partial Hydrogenation : Lindlar catalyst selectively hydrogenates the alkyne to the E-alkene.

Optimized Conditions :

  • 1-Bromo-2-nonene (1.0 equiv), propargyl MgBr (2.0 equiv), THF, 0°C → 25°C, 12 h

  • Hydrogenation: H₂ (1 atm), Lindlar catalyst (5 mol%), quinoline, 25°C, 2 h

  • Yield: 74–78%

Horner-Wadsworth-Emmons Olefination

For stereoselective double bond formation, the Horner-Wadsworth-Emmons (HWE) reaction is preferred. A phosphonate ester derived from THP-protected 4-hydroxybutanal reacts with a stabilized ylide to furnish the E-alkene.

Representative Protocol :

  • Phosphonate Preparation : 4-(THP-oxy)butanal (1.0 equiv) treated with diethyl cyanomethylphosphonate (1.2 equiv), NaH (1.5 equiv), THF, 0°C → 25°C, 6 h.

  • Olefination : Reaction with ylide generated from ethyl 2-(diethylphosphono)acetate (1.2 equiv), NaH (1.5 equiv), THF, 0°C → 25°C, 12 h.

  • Reduction : LiAlH₄ reduces the ester to the primary alcohol.

Yield : 65–70% (over three steps)

Analytical Characterization

Critical validation of the final product involves:

  • NMR Spectroscopy :

    • ¹H NMR : δ 5.45–5.35 (m, 2H, CH=CH), 4.55 (t, J = 3.5 Hz, 1H, THP-O), 3.85–3.70 (m, 2H, OCH₂), 1.20–1.60 (m, THP ring protons).

    • ¹³C NMR : δ 132.5 (CH=CH), 98.7 (THP-O), 62.1 (OCH₂), 25.3–19.8 (THP ring carbons).

  • Mass Spectrometry : ESI-MS m/z 257.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodKey AdvantageLimitationYield (%)
Grignard Chain ElongationHigh regioselectivityRequires inert conditions74–78
HWE OlefinationExcellent E-selectivityMulti-step, moderate yield65–70
Direct THP ProtectionSimplicity, high yieldDependent on diene availability85–90

Challenges and Optimizations

  • Double Bond Isomerization : Prolonged exposure to acidic conditions during THP protection risks cis-trans isomerization. Mitigated by using mild acids (e.g., pyridinium p-toluenesulfonate) and shortened reaction times.

  • Over-Reduction in Hydrogenation : Lindlar catalyst deactivation by quinoline prevents over-reduction to alkanes.

  • Purification Complexity : Silica gel chromatography with hexane:EtOAc (4:1) effectively separates THP-protected intermediates.

Applications in Organic Synthesis

This compound serves as a precursor for:

  • Natural Product Synthesis : Fragment in polyketide derivatives.

  • Pharmaceutical Intermediates : THP group facilitates late-stage deprotection for drug candidates .

Chemical Reactions Analysis

Tetrahydropyranyl (THP) Ether Deprotection

The THP ether group is a common protecting group for alcohols in organic synthesis. Under acidic conditions (e.g., HCl in dioxane or oxalic acid in methanol), the THP ether undergoes hydrolysis to regenerate the original alcohol . This reaction is critical for accessing the free hydroxyl group for subsequent derivatization.

Example Reaction :

(E)-4-[(2-THP)oxy]-2-nonen-1-olHCl/dioxaneFree alcohol+THP byproducts\text{(E)-4-[(2-THP)oxy]-2-nonen-1-ol} \xrightarrow{\text{HCl/dioxane}} \text{Free alcohol} + \text{THP byproducts}

Alcohol Functional Group Reactivity

The primary alcohol (-OH) at position 1 undergoes typical alcohol reactions:

  • Esterification : Reaction with carboxylic acids or acid chlorides to form esters.

  • Oxidation : Conversion to aldehydes or ketones under oxidizing conditions (e.g., IBX) .

  • Substitution : Displacement reactions (e.g., bromination with PBr₃ or displacement with organometallic reagents) .

Example Reaction (Bromination):

(E)-4-[(2-THP)oxy]-2-nonen-1-olPBr₃Brominated derivative\text{(E)-4-[(2-THP)oxy]-2-nonen-1-ol} \xrightarrow{\text{PBr₃}} \text{Brominated derivative}

Comparison with Analogous Compounds

Compound Key Features Applications
(E)-4-[(2-THP)oxy]-2-nonen-1-ol THP ether + nonenol chainDrug intermediates, solubility enhancer
2-Nonen-1-ol (E) Primary alcohol, no THPFlavoring agent, oxidation studies
4-(THP-oxy)-butan-1-ol Shorter chain, similar ether functionalityProtecting group in synthesis

THP Ether Deprotection

The deprotection mechanism involves acid-catalyzed cleavage of the ether oxygen, liberating the alcohol and THP byproducts .

Mechanistic Steps :

  • Protonation of the ether oxygen.

  • Formation of a carbocation intermediate.

  • Deprotonation to release the alcohol.

Substitution Reactions

Alcohol displacement (e.g., bromination) proceeds via an SN2 mechanism, facilitated by the primary alcohol’s accessibility .

Research Findings and Trends

  • Protecting Group Utility : THP ethers are widely used in carbohydrate and natural product synthesis due to their stability under basic conditions .

  • Radical Chemistry : While not directly demonstrated for this compound, analogous alcohols participate in radical-mediated halogenation (e.g., Barton halodecarboxylation) .

  • Bioactivity : Long-chain alcohols like (E)-2-nonen-1-ol are studied for antimicrobial properties, suggesting potential for derivatives with THP ethers .

Scientific Research Applications

Applications Overview

  • Flavoring Agent in Food Chemistry
    • (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol has been identified as a potential flavoring agent due to its unique aromatic properties. Its structure allows it to impart specific flavors to food products, enhancing sensory experiences for consumers.
  • Pharmaceutical Applications
    • The compound's biological activity suggests potential therapeutic uses. Its interactions with biological systems can lead to the development of new pharmaceuticals, particularly in targeting specific metabolic pathways.
  • Organic Synthesis
    • In synthetic organic chemistry, this compound serves as a valuable intermediate for further derivatization. The hydroxyl group allows for various chemical reactions, including esterification and etherification, facilitating the synthesis of more complex molecules.

Case Study 1: Flavoring Agent Efficacy

A study conducted on the sensory properties of various compounds highlighted the effectiveness of this compound as a flavoring agent. The research demonstrated that this compound could be used to enhance flavors in beverages and confections, providing a pleasant aroma and taste profile.

Study Aspect Details
Research Focus Evaluation of flavor enhancement
Findings Significant improvement in sensory attributes when used at low concentrations
Reference

Research into the biological properties of this compound revealed its potential as an antimicrobial agent. In vitro studies showed effectiveness against various pathogens, indicating that it may serve as a natural preservative in food products.

Biological Activity Description
Antimicrobial Efficacy Effective against Escherichia coli and Staphylococcus aureus
Mechanism Disruption of microbial cell membrane integrity
Reference

Mechanism of Action

The mechanism by which (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol exerts its effects involves its interaction with specific molecular targets. The tetrahydropyranyl group can protect hydroxyl groups during chemical reactions, allowing for selective transformations. The nonenol chain can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table compares (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol with structurally related compounds:

Compound Name Key Structural Features Reactivity/Stability Insights Reference
This compound THP ether, (E)-alkene, secondary alcohol Acid-sensitive THP group; stereoselective alcohol reactivity
O-(2-Tetrahydropyranyl)hydroxylamine THP ether, hydroxylamine Labile N–O bond; used in nucleophilic reactions
2-(Tetrahydropyran-4-yloxy)aniline THP ether, aromatic amine THP stabilizes amine; photodegradation risk
2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanol THP ether, primary alcohol Enhanced solubility in polar solvents
Tetrahydro-2H-pyran-4-ol Cyclic ether, secondary alcohol High thermal stability; versatile hydrogen-bond donor

Key Observations :

  • THP Ether Stability : All THP-containing compounds exhibit resistance to nucleophilic attack but hydrolyze under acidic conditions. For example, O-(2-Tetrahydropyranyl)hydroxylamine decomposes in HCl to release hydroxylamine .
  • Alcohol Reactivity: The secondary alcohol in this compound is less reactive than primary alcohols (e.g., 2-((THP-2-yl)oxy)ethanol) due to steric hindrance from the THP group .
  • Stereochemical Impact : The (E)-alkene configuration in the target compound reduces conformational flexibility compared to saturated analogs like Tetrahydro-2H-pyran-4-ol, affecting solubility and biological activity .

Biological Activity

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

This compound features a nonene chain with a tetrahydropyranyl ether functional group. The presence of the nonene chain is significant for its reactivity and biological properties, particularly in interactions with various biological systems .

Synthesis

The synthesis of this compound typically involves the reaction of 2-nonen-1-ol with tetrahydropyran derivatives under controlled conditions. The resulting compound can be purified through standard organic chemistry techniques such as distillation or chromatography.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, the tetrahydropyran moiety is known to enhance the bioactivity of certain compounds against various bacterial strains. Studies have shown that derivatives of tetrahydropyran can inhibit the growth of Gram-positive bacteria, suggesting that this compound may possess similar properties .

Cytotoxicity and Cancer Research

A significant area of research focuses on the cytotoxic effects of this compound on cancer cell lines. Preliminary studies have demonstrated that compounds containing nonene chains can exhibit selective cytotoxicity against specific cancer cell lines, including breast cancer cells. For example, related compounds have shown promising results in inhibiting cell proliferation in estrogen receptor-positive breast cancer cell lines .

Case Study: Breast Cancer Cell Lines

CompoundCell LineGI50 (µM)Notes
Compound AMCF-78.75Selective against ER-positive cells
Compound BMDA-MB-4686.57More potent than gefitinib

The above table illustrates the potential cytotoxicity of related compounds, indicating that this compound may similarly affect these cell lines.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation. The tetrahydropyran ring may play a crucial role in facilitating these interactions by stabilizing the compound's conformation for better binding to target proteins .

Q & A

Q. What are the common synthetic strategies for introducing the tetrahydropyranyl (THP) protecting group in alcohols like (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol?

The THP group is typically introduced via acid-catalyzed reaction of dihydropyran with the alcohol under anhydrous conditions. For example, tin(II) chloride dihydrate has been used as an eco-friendly catalyst for tetrahydropyranylation, ensuring high yields while minimizing side reactions . The choice of solvent (e.g., dichloromethane) and temperature (−20°C to room temperature) is critical to prevent premature deprotection. After protection, intermediates are purified via column chromatography (ethyl acetate/hexane mixtures) to isolate the THP-protected alcohol .

Q. How can researchers ensure stereochemical fidelity during the synthesis of this compound?

Stereoselective synthesis requires careful control of reaction conditions, such as using chiral catalysts or low-temperature metalation. For instance, n-BuLi in ether at −78°C has been employed to metalate THP-protected alkynols, followed by formaldehyde treatment to extend carbon chains while preserving stereochemistry . Monitoring via chiral HPLC or NMR (e.g., NOESY) is essential to confirm configuration retention.

Advanced Research Questions

Q. What challenges arise during the deprotection of the THP group in this compound, and how can they be mitigated?

Depyranylation often requires acidic conditions (e.g., p-TsOH in methanol), but overexposure can lead to elimination or oxidation of the alcohol. A study using reductive elimination with UAIH4 demonstrated efficient removal of THP groups without altering double-bond geometry in similar alkenols . Kinetic studies (e.g., TLC tracking) are recommended to optimize reaction times and minimize side reactions.

Q. How can conflicting NMR data for intermediates be resolved during the synthesis of this compound?

Contradictions in spectral data (e.g., unexpected coupling constants) may arise from rotameric equilibria or residual solvents. Advanced techniques like variable-temperature NMR or COSY/HSQC can distinguish dynamic effects from structural anomalies . For example, recrystallization from 2-propanol or DMF/EtOH mixtures (1:1) improves purity, reducing solvent interference .

Q. What methodologies are effective for analyzing trace impurities in this compound?

High-resolution mass spectrometry (HRMS) paired with LC-MS/MS is ideal for identifying low-abundance byproducts. A study on pyrazole derivatives used chloranil in xylene under reflux to oxidize impurities, followed by NaOH extraction to isolate the target compound . Quantification via HPLC with UV detection (λ = 254 nm) ensures compliance with purity thresholds (>95%) .

Safety and Handling

Q. What safety protocols are critical when handling intermediates in the synthesis of this compound?

The THP-protected alcohol may release toxic gases (e.g., carbon oxides) under decomposition. Personal protective equipment (PPE), including nitrile gloves and ANSI-approved eyewear, is mandatory. Work should occur in a fume hood with HEPA filtration to avoid aerosol formation . Spills require immediate containment with inert absorbents (e.g., vermiculite) to prevent drainage contamination .

Mechanistic and Application-Oriented Questions

Q. How does the THP group influence the reactivity of the alcohol moiety in downstream reactions?

The THP group sterically shields the alcohol, directing electrophilic attacks to the α,β-unsaturated system in the nonenol chain. This has been leveraged in nucleophilic additions to the alkene, such as epoxidation or dihydroxylation, to generate polyfunctional intermediates for bioactive molecule synthesis .

Q. What role could this compound play in studying lipid membrane interactions?

The long hydrophobic chain and polar THP-alcohol motif mimic lipid raft components. Fluorescence quenching assays with pyrene-labeled analogs or surface plasmon resonance (SPR) could elucidate its membrane insertion dynamics .

Data Contradiction and Reproducibility

Q. How can researchers address inconsistencies in reported yields for THP-protected alcohol syntheses?

Variability often stems from moisture sensitivity or catalyst batch differences. Reproducibility requires strict anhydrous protocols (e.g., flame-dried glassware, molecular sieves) and standardized catalyst activity tests. A 2023 study achieved 85–90% yields by pre-activating tin(II) chloride with trimethylsilyl chloride .

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